molecular formula C9H13NO2 B13470601 rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol CAS No. 109022-77-7

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol

Cat. No.: B13470601
CAS No.: 109022-77-7
M. Wt: 167.20 g/mol
InChI Key: KDRNBZOUSSTGAC-HSLWUYEYSA-N
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Description

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol is a complex organic compound with a unique tricyclic structure. This compound is characterized by its three-ring system, which includes an oxygen and nitrogen atom, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the tricyclic core or the functional groups attached to it.

    Substitution: The nitrogen and oxygen atoms in the tricyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the tricyclic structure.

Scientific Research Applications

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the methanol group can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
  • rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine

Uniqueness

rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol is unique due to its specific tricyclic structure and the presence of the methanol group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

109022-77-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanol

InChI

InChI=1S/C9H13NO2/c11-4-7-8-5-1-2-6(3-5)9(8)12-10-7/h5-6,8-9,11H,1-4H2/t5-,6+,8-,9-/m1/s1

InChI Key

KDRNBZOUSSTGAC-HSLWUYEYSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CO

Canonical SMILES

C1CC2CC1C3C2ON=C3CO

Origin of Product

United States

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